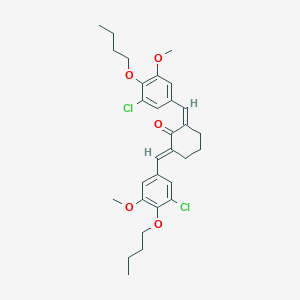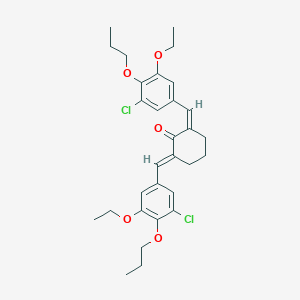![molecular formula C21H21F3N4O3S B445057 5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B445057.png)
5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Métodos De Preparación
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent introduction of the functional groups.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the trifluoromethyl group and the thienylmethyl group enhances its binding affinity and selectivity towards these targets, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
2,3,5-trisubstituted pyrazolo[1,5-a]pyrimidines: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
Thioether-functionalized trifluoromethyl-alkynes: These compounds share the trifluoromethyl group and are used in the synthesis of multifunctional fluorinated derivatives.
The unique combination of functional groups in 5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE distinguishes it from other similar compounds, contributing to its specific chemical and biological properties.
Propiedades
Fórmula molecular |
C21H21F3N4O3S |
|---|---|
Peso molecular |
466.5g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H21F3N4O3S/c1-30-16-6-5-12(8-17(16)31-2)14-9-18(21(22,23)24)28-19(26-14)10-15(27-28)20(29)25-11-13-4-3-7-32-13/h3-8,10,14,18,26H,9,11H2,1-2H3,(H,25,29) |
Clave InChI |
MCZXCIUOJBWHJQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC4=CC=CS4)N2)C(F)(F)F)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC4=CC=CS4)N2)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dibenzyl-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B444974.png)
![4-[(4-tert-butylphenoxy)methyl]-N,N-dicyclohexylbenzamide](/img/structure/B444975.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B444976.png)

![N,N-dibenzyl-3-[(2-bromophenoxy)methyl]benzamide](/img/structure/B444978.png)
![2-Bromophenyl 4-[(2,5-dichlorophenoxy)methyl]benzoate](/img/structure/B444979.png)
![N,N-dicyclohexyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B444980.png)
![N~1~-[6-({4-[(diisopropylamino)carbonyl]benzoyl}amino)hexyl]-N~4~,N~4~-diisopropylterephthalamide](/img/structure/B444984.png)
![5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B444986.png)
![Cyclohexyl 5-[(2-chlorophenoxy)methyl]-2-furoate](/img/structure/B444987.png)

![Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B444992.png)
![N-cyclohexyl-4-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B444995.png)
![Ethyl 2-amino-5-[(2,4-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B444996.png)
